Superior Potency of Antileishmanial Agent-31 Relative to Clinical Standard Glucantime in Leishmania major
Antileishmanial agent-31 (P1) demonstrates a 2.7-fold improvement in potency compared to the standard clinical antileishmanial drug Glucantime (meglumine antimoniate) when tested under identical in vitro conditions against Leishmania major promastigotes [1]. The study also reports that the active subset of pyrazole derivatives (P1, P3, P5, P8, P12, P13, P14) were 2–3 times more effective than Glucantime as a class [1].
| Evidence Dimension | In vitro antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | 35.53 μg/mL |
| Comparator Or Baseline | Glucantime (meglumine antimoniate): 97.31 μg/mL |
| Quantified Difference | 2.7-fold greater potency (97.31 ÷ 35.53) |
| Conditions | L. major promastigotes, in vitro cell viability assay with Glucantime as positive control |
Why This Matters
This direct head-to-head comparison establishes antileishmanial agent-31 as a substantially more potent reference compound than the clinically utilized antimonial standard, making it a superior positive control for in vitro screening campaigns seeking to identify novel agents with enhanced efficacy.
- [1] Sabet R, Hatam G, Emami L, Ataollahi E, Zare F, Zamani L, Kazemi B, Mohabati Jahromi M, Sadeghian S, Khabnadideh S. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon. 2024 Nov 19;10(23):e40444. View Source
